molecular formula C22H18FN5O2 B2978436 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105225-01-1

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2978436
CAS RN: 1105225-01-1
M. Wt: 403.417
InChI Key: WHQJUTBVLTZQOX-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridazine derivative, which is a class of compounds containing a pyrazolopyridazine moiety, which consists of a pyrazole fused to a pyridazine . Pyrazolopyridazines are known for their wide range of biological activities.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were developed for potential use as antimicrobial agents. The synthesis involved reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to derivatives like 2-pyridones, chromenes, hydrazones, and pyrazoles. The compounds exhibited promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Anticancer Activity : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and evaluated their anti-lung cancer activity. The study explored the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives, which were then tested against human cancer cell lines. The synthesized compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

  • Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) led to the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were characterized and analyzed for their solid-state structures and antioxidant activities. The study provided insights into the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Fluorogenic Dyes and Imaging Agents

  • Fluorogenic Dyes : Zaitseva et al. (2020) investigated the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. The spectral properties of these compounds suggested their potential use as fluorogenic dyes, indicating their relevance in developing imaging agents or fluorescent markers (Zaitseva, Smirnov, Myasnyanko, Sokolov, & Baranov, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolopyridazine derivatives are known to inhibit certain enzymes, which can make them useful as therapeutic agents .

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-17-8-4-5-9-18(17)25-19(29)13-27-22(30)21-16(20(26-27)14-10-11-14)12-24-28(21)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQJUTBVLTZQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

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